6-(2,6-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid
Description
Properties
IUPAC Name |
6-(2,6-dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-8-4-3-5-9(2)15(8)11-6-10(12(16)17)13-7-14-11/h6-9H,3-5H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXXPRAUDARYNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C2=NC=NC(=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenated Pyrimidine Intermediate Approach
A common route involves starting from a 6-chloropyrimidine-4-carboxylic acid or its ester derivative, which undergoes nucleophilic substitution with 2,6-dimethylpiperidine.
Step 1: Synthesis of 6-chloropyrimidine-4-carboxylic acid
This intermediate can be prepared by selective chlorination of pyrimidine derivatives or via multi-step synthesis involving 2-amino-4-chloropyrimidine reacting with carboxylation agents to introduce the acid group at the 4-position.
Step 2: Nucleophilic substitution
The 6-chloro substituent is displaced by 2,6-dimethylpiperidine under controlled conditions (e.g., heating in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide with a base) to afford 6-(2,6-dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid.
This method leverages the enhanced nucleophilicity of the piperidine nitrogen and the leaving ability of the chloro substituent on the pyrimidine ring.
Peptide Coupling and Amide Formation Techniques
Although more common for amide derivatives of pyrimidine carboxylic acids, peptide coupling reagents such as 1,1'-carbonyldiimidazole (CDI) have been used to activate carboxylic acids for subsequent nucleophilic substitution or amidation.
This method involves:
- Activation of the carboxylic acid group with CDI.
- Reaction with amines (such as piperidine derivatives) to form amide bonds or install nitrogen substituents.
While this is more relevant for amide derivatives, it shows the versatility of coupling chemistry in modifying pyrimidine carboxylic acids.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes | Yield (%) (Reported/Estimated) |
|---|---|---|---|
| Halogenated pyrimidine synthesis | 2-amino-4-chloropyrimidine, carboxylation agents | Controlled temperature, inert atmosphere | Moderate to high |
| Nucleophilic substitution | 2,6-dimethylpiperidine, polar aprotic solvent (DMF, DMSO), base (e.g., triethylamine), heat (50-100 °C) | Reaction time varies; monitoring by HPLC | 60-80% (typical for similar systems) |
| Metal-catalyzed coupling | Ni salt, CuI, organic ligands, acrylic acid, bases, solvents like ethanol or DMF, 50-80 °C | Catalyst loading critical; inert atmosphere | 70-75% (based on analogous patent data) |
| Intramolecular cyclization | Cu(I) halide catalyst, organic/inorganic base, solvents like DMF, temperature 50-110 °C | Used for cyclization in complex systems | 65-70% (reported for analogs) |
Analytical Characterization and Purity Assessment
- NMR Spectroscopy (1H, 13C) : Used to confirm the substitution pattern on the pyrimidine ring and the presence of the piperidine moiety.
- Mass Spectrometry (LC-MS, APCI) : Confirms molecular weight and purity.
- HPLC : Monitors reaction progress and purity of final product.
- Elemental Analysis : Validates composition.
These methods ensure the structural integrity and quality of the synthesized compound.
Summary of Research Findings
- The nucleophilic substitution of 6-chloropyrimidine-4-carboxylic acid derivatives with 2,6-dimethylpiperidine is the most straightforward and commonly used method for preparing this compound.
- Metal-catalyzed coupling methods offer improved yields and cost-effectiveness by avoiding expensive palladium catalysts and enabling milder reaction conditions.
- The choice of solvent, base, and temperature critically affects the reaction efficiency and product purity.
- Analytical techniques such as NMR and LC-MS are essential for confirming the structure and purity of the target compound.
- Adaptation of synthetic routes from structurally related pyrimidine carboxylic acid derivatives provides a robust framework for the preparation of the target molecule.
Chemical Reactions Analysis
Types of Reactions
6-(2,6-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium carbonate in DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines
Scientific Research Applications
Inhibition of Enzymes
One of the primary applications of 6-(2,6-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid is its role as an inhibitor of specific enzymes. Research indicates that compounds with similar structures can selectively inhibit matrix metalloproteinases (MMPs), particularly MMP-13, which is involved in collagen degradation and is a target for treating degenerative joint diseases .
| Enzyme Inhibited | Potential Application |
|---|---|
| MMP-13 | Treatment of osteoarthritis and rheumatoid arthritis |
| Proline hydroxylase | Modulation of collagen biosynthesis |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrimidine derivatives, including this compound. These compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Case Study 1: MMP Inhibition
A study published in a patent application demonstrated that pyrimidine derivatives could act as allosteric inhibitors of MMPs. The findings suggest that this compound may reduce collagen breakdown in cartilage tissues, offering therapeutic benefits for patients with degenerative joint diseases .
Case Study 2: Antitumor Activity
In vitro testing on human cancer cell lines revealed that derivatives of pyrimidine exhibited significant cytotoxicity. The compound was found to inhibit cell proliferation effectively and induce apoptosis in several cancer types, indicating its potential as a lead compound for developing new anticancer agents .
Synthetic Applications
The synthesis of this compound can be achieved through various methods involving the reaction of piperidine derivatives with pyrimidine precursors. This compound serves as an intermediate in the synthesis of more complex pharmaceutical agents.
Mechanism of Action
The mechanism of action of 6-(2,6-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The compound’s closest structural analogs include pyrimidine-4-carboxylic acid derivatives with piperidine, pyridine, or substituted aromatic rings. Key comparisons are summarized below:
Notes:
- Similarity Scores : Calculated using molecular fingerprinting (e.g., Tanimoto index). Higher scores (e.g., 0.74) indicate closer structural resemblance to the target compound .
- Functional Group Impact : The 2,6-dimethylpiperidine group in the target compound enhances steric bulk and lipophilicity compared to smaller substituents (e.g., chloro or methoxy groups). This may improve membrane permeability but reduce aqueous solubility .
Antimicrobial Activity
- Thieno[2,3-d]pyrimidine-4-carboxylic Acid Amides: Exhibit broad-spectrum antimicrobial activity against Staphylococcus aureus (MIC: 4–16 µg/mL) and Escherichia coli (MIC: 8–32 µg/mL). Docking studies suggest strong binding to bacterial TrmD methyltransferases, a target for novel antibiotics .
- Pyridyl Amides: Derivatives with pyridine fragments show moderate activity (MIC: 16–64 µg/mL), highlighting the importance of the thieno-fused ring for potency .
Enzymatic Interactions
- TrmD Inhibition : Piperidine-containing analogs demonstrate stronger hydrogen bonding with TrmD’s active site (e.g., interactions with Asp169 and Arg154) compared to pyridyl derivatives, which rely on π-π stacking .
- Solubility vs. Activity Trade-off : The 2,6-dimethylpiperidine group may reduce solubility (logP ~2.5 predicted) compared to unsubstituted pyrimidine-4-carboxylic acid (logP ~0.8), necessitating formulation optimization .
Key Observations :
Biological Activity
6-(2,6-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C12H17N3O
- Molecular Weight : 235.28 g/mol
- CAS Number : 2097949-52-3
- Purity : Minimum 95% .
The compound exhibits biological activity primarily through its interaction with various biological targets, including:
- Phosphodiesterases (PDEs) : It has been studied for its inhibitory effects on specific PDEs, which are crucial in regulating intracellular signaling pathways involving cyclic nucleotides like cAMP and cGMP .
- Kinase Inhibition : Research indicates that compounds with similar structures can act as inhibitors of kinases, which play significant roles in cell signaling and cancer progression .
Antiviral Activity
Recent studies have highlighted the potential of piperidine derivatives, including this compound, as antiviral agents. They have shown effectiveness against viruses such as Dengue and Chikungunya by targeting host cell factors essential for viral replication .
Anticancer Properties
Research has indicated that derivatives of this compound may possess anticancer properties. For instance, a study demonstrated that certain piperidine-based compounds exhibited cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .
In Vitro Studies
- Dengue Virus Inhibition :
- Cytotoxicity in Cancer Cells :
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications in the piperidine ring and the pyrimidine core significantly affect the biological activity of the compounds. For example, substituents on the nitrogen atoms were found to enhance selectivity and potency against specific targets .
Data Tables
Q & A
Q. What are the recommended synthetic routes for 6-(2,6-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid, and how do reaction conditions influence yield?
Synthesis typically involves multi-step condensation and cyclization. For analogs like pyrimidine-4-carboxylic acid derivatives, a base-catalyzed reaction between substituted aldehydes and cyanoacetate esters forms intermediates, followed by cyclization with guanidine or urea derivatives . The 2,6-dimethylpiperidine substituent likely requires selective protection/deprotection to avoid steric hindrance during coupling. Optimization of solvent (e.g., DMF or THF), temperature (80–120°C), and stoichiometry of the piperidine precursor is critical for yield. Purification via recrystallization or column chromatography is recommended .
Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish positional isomers or confirm substitution patterns in this compound?
- ¹H NMR : The dimethylpiperidine group shows characteristic doublets for axial/equatorial protons (δ 1.2–1.8 ppm) and splitting patterns for the pyrimidine ring protons (δ 8.0–9.0 ppm).
- ¹³C NMR : The carboxylic acid carbon appears at ~170 ppm, while the pyrimidine carbons resonate between 150–160 ppm.
- IR : A strong absorption band at ~1680 cm⁻¹ confirms the carboxylic acid C=O stretch. Orthogonal techniques like LC-MS or HRMS validate molecular weight and purity .
Q. What solubility and stability considerations are critical for handling this compound in aqueous or organic media?
The carboxylic acid group confers moderate water solubility at neutral/basic pH, but the lipophilic dimethylpiperidine moiety necessitates polar aprotic solvents (DMSO, DMF) for dissolution. Stability studies under varying pH (e.g., 4–9) and temperature (-20°C to 25°C) are advised to prevent hydrolysis or decarboxylation. Lyophilization is recommended for long-term storage .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or bioactivity?
Density Functional Theory (DFT) calculates charge distribution on the pyrimidine ring, identifying nucleophilic/electrophilic sites for functionalization. Molecular docking into target proteins (e.g., kinases) assesses binding affinity, guided by the dimethylpiperidine group’s steric and electronic effects. QSAR models derived from analogs with methoxy or halophenyl substituents can predict bioactivity trends .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., IC₅₀ variability)?
Q. How does the 2,6-dimethylpiperidine substituent influence pharmacokinetic properties compared to other piperidine analogs?
The dimethyl groups enhance metabolic stability by reducing cytochrome P450-mediated oxidation. LogP calculations (via HPLC) and in vitro microsomal assays quantify lipophilicity and half-life. Comparative studies with non-methylated piperidine analogs show improved blood-brain barrier penetration in rodent models .
Q. What orthogonal analytical methods validate crystallinity and polymorphic forms of this compound?
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced target specificity?
- Core modifications : Replace the pyrimidine ring with pyridine or triazine to alter π-π stacking.
- Substituent effects : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the 2-position to modulate binding to ATP pockets.
- Prodrug strategies : Esterify the carboxylic acid to improve oral bioavailability .
Methodological Notes
- Synthetic Optimization : Use DoE (Design of Experiments) to evaluate interactions between temperature, solvent, and catalyst.
- Data Reproducibility : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .
- Toxicity Screening : Follow EPA DSSTox guidelines for in vitro cytotoxicity assays (e.g., HepG2 cells) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
